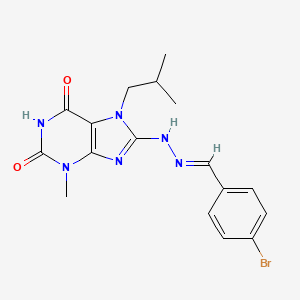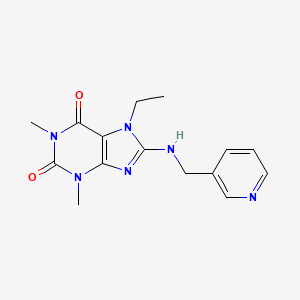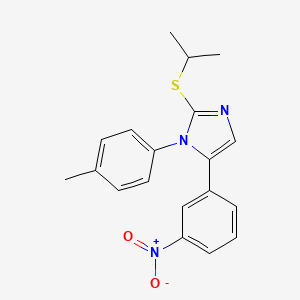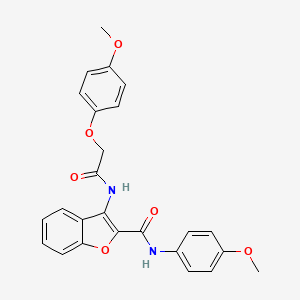
(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the addition of the isobutyl and methyl groups, and the formation of the bromobenzylidenehydrazinyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring, the isobutyl and methyl groups, and the bromobenzylidenehydrazinyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the hydrazine group, which is a strong nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the bromine atom, the hydrazine group, and the isobutyl and methyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Bromophenols and Purine Derivatives : Research on compounds similar to the one often involves the synthesis of bromophenols coupled with nucleoside bases, highlighting the methodological advancements in creating complex molecules with potential biological activities (Ma et al., 2007). These studies provide a foundation for understanding the chemical properties and synthesis techniques of brominated and purine-based compounds.
- Purine Alkaloids from Marine Sources : The isolation and structural determination of new purine alkaloids from marine sources, such as the red alga Rhodomela confervoides and the South China Sea gorgonian Subergorgia suberosa, underscore the diversity of natural compounds and their potential pharmacological importance (Qi et al., 2008).
Biological Activities
- Radical-Scavenging Activities : Studies on highly brominated mono- and bis-phenols from marine red algae have demonstrated significant radical-scavenging activities, suggesting the potential antioxidant properties of such compounds (Duan et al., 2007). This research indicates the potential for similar purine-based compounds to act as effective antioxidants.
- Chemosensor Systems : Derivatives of similar compounds have been synthesized for the development of new chemosensor systems, highlighting their applicability in analytical chemistry for the determination of anions (Tolpygin et al., 2012). This demonstrates the versatility of purine derivatives in various scientific applications beyond their biological activities.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O2/c1-10(2)9-24-13-14(23(3)17(26)21-15(13)25)20-16(24)22-19-8-11-4-6-12(18)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,22)(H,21,25,26)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOJXDDMYYRRRM-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B2675860.png)
![Methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2675861.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2675865.png)

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2675867.png)


![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)


![5-oxo-1-phenyl-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrrolidine-3-carboxamide](/img/structure/B2675877.png)

